N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is a compound that features a thiazole ring, a pyrrolidine ring, and an acetamide group. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and acetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting a thioamide with a haloketone . The pyrrolidine ring is then introduced through nucleophilic substitution reactions, and the acetamide group is added via acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the acetamide group may produce amines .
Scientific Research Applications
N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects . The compound’s ability to interact with multiple targets makes it a versatile molecule in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds share the thiazole ring and acetamide group but differ in their substituents.
2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide: Similar in structure but with a chloro group instead of the pyrrolidine ring.
Uniqueness
N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the thiazole and pyrrolidine rings allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C11H17N3OS |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C11H17N3OS/c1-8-7-16-11(12-8)14-5-4-10(6-14)13(3)9(2)15/h7,10H,4-6H2,1-3H3 |
InChI Key |
QUSYSINACNPMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(C2)N(C)C(=O)C |
Origin of Product |
United States |
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